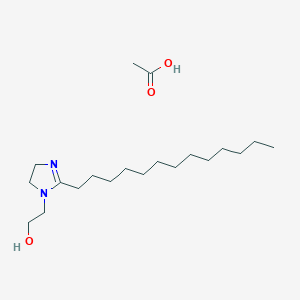
4,5-Dihydro-1-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydro-1-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium acetate is a functionalized imidazolium-based ionic liquid. Ionic liquids are salts in the liquid state, typically composed of an organic cation and an inorganic or organic anion. This particular compound is known for its unique properties, including low volatility, high thermal stability, and the ability to dissolve a wide range of substances .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium acetate typically involves the reaction of 1-methylimidazole with 2-chloroethanol to form 1-(2-hydroxyethyl)-3-methylimidazolium chloride. This intermediate is then reacted with tridecyl bromide to form the desired product . The reaction conditions often include stirring the mixture at elevated temperatures (around 80°C) for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dihydro-1-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imidazolium ring can be reduced under specific conditions.
Substitution: The acetate anion can be substituted with other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Anion exchange can be achieved using salts like sodium chloride (NaCl) or potassium bromide (KBr).
Major Products
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of reduced imidazolium derivatives.
Substitution: Formation of new ionic liquids with different anions.
Aplicaciones Científicas De Investigación
4,5-Dihydro-1-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium acetate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,5-Dihydro-1-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium acetate involves its ability to interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can influence the stability and activity of biomolecules, making it useful in applications such as drug delivery and antimicrobial treatments .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Hydroxyethyl)-3-methylimidazolium chloride
- 1,3-Bis-(2-hydroxyethyl)-imidazolium chloride
- 1-Butyl-2,3,4,5-tetramethylimidazolium bromide
Uniqueness
4,5-Dihydro-1-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium acetate is unique due to its long alkyl chain, which imparts distinct hydrophobic properties and enhances its ability to interact with hydrophobic substances. This makes it particularly useful in applications requiring the dissolution of non-polar compounds .
Actividad Biológica
Chemical Structure and Properties
4,5-Dihydro-1-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium acetate is a quaternary ammonium compound with the following characteristics:
- Molecular Formula : C20H40N2O3
- Molecular Weight : 356.5 g/mol
- Density : Approximately 0.96 g/cm³
- Boiling Point : 438.1ºC at 760 mmHg
- CAS Number : 94023-43-5
This compound features a long hydrocarbon tail (tridecyl), which contributes to its surfactant properties, making it of interest in various biological and industrial applications.
This compound exhibits several biological activities primarily attributed to its interaction with cellular membranes and proteins. The imidazolium structure allows for potential interactions with biological receptors and enzymes.
Antimicrobial Activity
Research has shown that imidazolium-based compounds can possess significant antimicrobial properties. A study indicated that similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also exhibit antimicrobial activity due to its cationic nature, which disrupts microbial membranes .
Study on Cardiovascular Effects
A related study focused on the cardiovascular effects of imidazole derivatives, where compounds with similar structural features were evaluated for their binding affinities to imidazoline receptors. The results indicated that these compounds could modulate blood pressure through their action on alpha adrenergic receptors and imidazoline binding sites . While specific data on the acetate derivative is lacking, this suggests potential cardiovascular implications.
Toxicological Assessment
The toxicological profile of imidazolium compounds often includes assessments of their effects on human health and the environment. Regulatory bodies have flagged certain imidazolium derivatives for further evaluation due to their potential endocrine-disrupting effects . Thus, while this compound shows promise in various applications, its safety profile requires thorough investigation.
Summary of Research Findings
| Property | Value |
|---|---|
| Molecular Formula | C20H40N2O3 |
| Molecular Weight | 356.5 g/mol |
| Density | 0.96 g/cm³ |
| Boiling Point | 438.1ºC |
| Antimicrobial Activity | Potentially effective |
| Cytotoxicity | Requires further study |
| Cardiovascular Effects | Modulates blood pressure |
Propiedades
Número CAS |
94023-43-5 |
|---|---|
Fórmula molecular |
C18H36N2O.C2H4O2 C20H40N2O3 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
acetic acid;2-(2-tridecyl-4,5-dihydroimidazol-1-yl)ethanol |
InChI |
InChI=1S/C18H36N2O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-19-14-15-20(18)16-17-21;1-2(3)4/h21H,2-17H2,1H3;1H3,(H,3,4) |
Clave InChI |
RHEIWBLLWLGOFB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC1=NCCN1CCO.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















